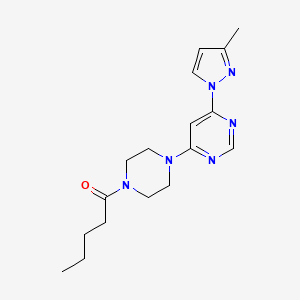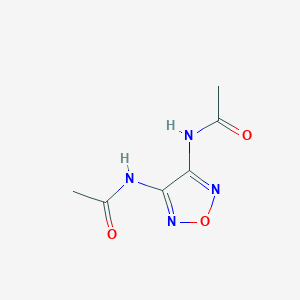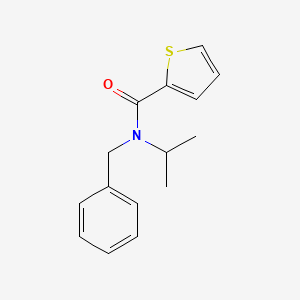![molecular formula C17H16N2O2 B5579857 N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide is a compound of interest due to its structural and functional characteristics. It belongs to the category of benzamides, which are known for their diverse chemical and physical properties and potential for various applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acyl chloride or an ester in the presence of suitable catalysts. A similar process could be assumed for the synthesis of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, utilizing 4-(cyanomethyl)phenylamine and 2-ethoxybenzoyl chloride as starting materials (Thalluri et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) calculations are employed to determine the molecular geometry, electronic structure, and potential interaction sites. For example, studies on similar compounds have shown that hydrogen bonding and π-π interactions play a significant role in their crystal packing (Pagola & Stephens, 2009).
Chemical Reactions and Properties
Benzamides can participate in various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. The functional groups in N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, such as the cyanomethyl and ethoxy groups, could influence its reactivity, making it a potential intermediate in the synthesis of more complex molecules. The cyanomethyl group, in particular, could undergo transformations leading to nitriles or amines (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of benzamides, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. Intermolecular interactions like hydrogen bonding and van der Waals forces can affect these properties. For instance, the presence of the ethoxy group in N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide might enhance its solubility in organic solvents (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, can be deduced from its functional groups. The benzamide core is typically stable under a variety of conditions, while the cyanomethyl and ethoxy groups may offer sites for chemical modification or reactivity (He et al., 2014).
Aplicaciones Científicas De Investigación
Chromatographic Elution Characteristics
The study of reversed-phase liquid chromatographic retention of N-ethylbenzamides, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, reveals insights into their elution characteristics. These characteristics are influenced by the substitution patterns on the benzamide moiety, suggesting potential for detailed analytical applications in separating and identifying such compounds in complex mixtures (Lehtonen, 1983).
Biosensor Development
Innovations in biosensor technology have been advanced through the modification of carbon paste electrodes with compounds like N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide derivatives. These modifications enable the electrocatalytic determination of biomolecules, showcasing the application of such compounds in enhancing the sensitivity and specificity of biosensors for clinical and environmental monitoring (Karimi-Maleh et al., 2014).
Polymer Synthesis
Research into the synthesis of aromatic polyimides has explored the polymerization of diamines, including analogs of N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, for the creation of high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents and high thermal stability, indicating their utility in advanced materials science and engineering applications (Butt et al., 2005).
Antiviral Activity
The synthesis and evaluation of N-phenylbenzamide derivatives for antiviral activity highlight the potential therapeutic applications of these compounds. Specifically, certain derivatives have shown effectiveness against enterovirus 71 (EV 71) strains, suggesting a promising avenue for the development of novel antiviral drugs based on the N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide scaffold (Ji et al., 2013).
Antioxidant Agents
A combined experimental and computational study on amino-substituted benzamide derivatives, including compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide, has identified these compounds as promising antioxidant agents. This research underscores the potential of such derivatives in mitigating oxidative stress and related pathologies, providing a foundation for further exploration into their therapeutic applications (Perin et al., 2018).
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(8-10-14)11-12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKKPTVCLXGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)


![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)